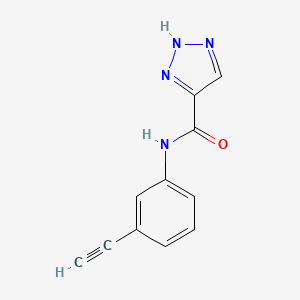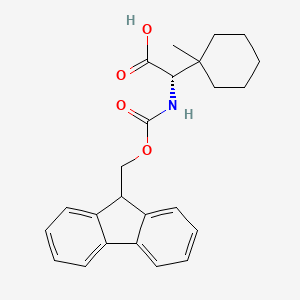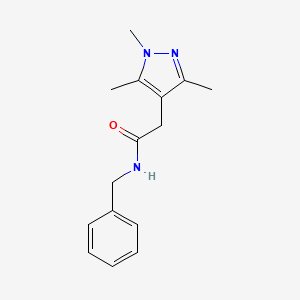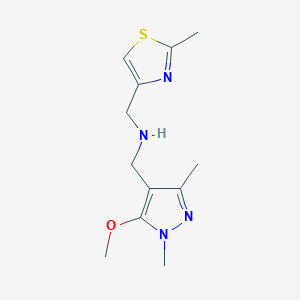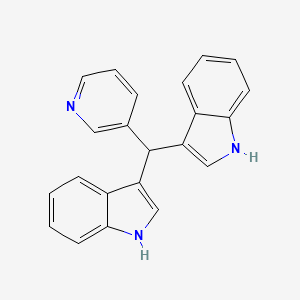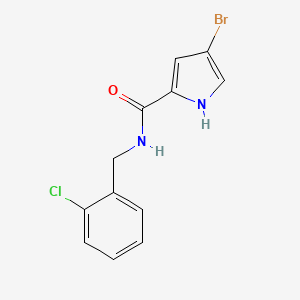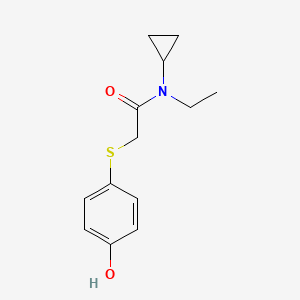
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide is a compound with a molecular formula of C13H17NO2S and a molecular weight of 251.34 g/mol This compound features a cyclopropyl group, an ethyl group, and a 4-hydroxyphenylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of cyclopropylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-hydroxythiophenol under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylthio derivatives.
Scientific Research Applications
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N-(4-hydroxyphenyl)acetamide: Shares a similar phenylthio group but differs in the presence of a hydroxy group instead of a cyclopropyl and ethyl group.
Thiophene Derivatives: Compounds with a thiophene ring system that exhibit similar chemical properties and applications.
Uniqueness
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO2S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
N-cyclopropyl-N-ethyl-2-(4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C13H17NO2S/c1-2-14(10-3-4-10)13(16)9-17-12-7-5-11(15)6-8-12/h5-8,10,15H,2-4,9H2,1H3 |
InChI Key |
KOHCSMIMGZKHDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)C(=O)CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)
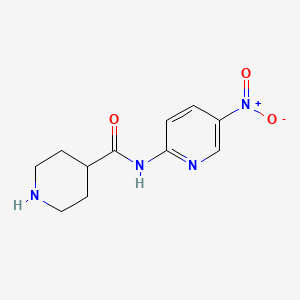
![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)
